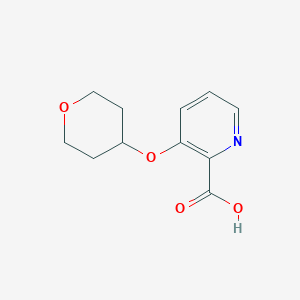
3-(Oxan-4-yloxy)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Oxan-4-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives has been studied in the past . In one study, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Three new complexes were prepared, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .Molecular Structure Analysis
The molecular structure of pyridine carboxylic acid derivatives has been analyzed using X-ray structural analysis . For example, picolinic acid exists in one of the complexes as a zwitterion . In contrast, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis
The chemical reactions involving pyridine carboxylic acid derivatives have been studied . In the structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks
The reactivity of pyridine carboxylic acid derivatives with metal ions under different conditions can lead to the formation of coordination polymers and metal-organic frameworks. One study highlighted the formation of different products when pyridine-2,4,6-tricarboxylic acid reacted with Zn(II) salts, resulting in coordination polymers with a zigzag structure depending on the presence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004). Another investigation demonstrated the synthesis and structural characterization of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, revealing their potential in photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Extraction and Separation Techniques
Pyridine carboxylic acids are also significant in the development of extraction and separation techniques. A study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) explored the efficiency of different diluents, contributing to the optimization of extraction processes in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Antimicrobial Activities and DNA Interactions
Research on pyridine carboxylic acids and their derivatives has also extended to evaluating their antimicrobial activities and interactions with DNA. A study investigated the antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, showing promising results against Gram-positive and Gram-negative bacteria, as well as insightful DNA interactions (Tamer et al., 2018).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds related to pyridine-2-carboxylic acid are areas of active research. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated the use of carboxylic acids as traceless activators for the synthesis of substituted pyridines, highlighting innovative approaches in organic synthesis (Neely & Rovis, 2014).
Eigenschaften
IUPAC Name |
3-(oxan-4-yloxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-9(2-1-5-12-10)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCZOPKBHZBNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)
![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
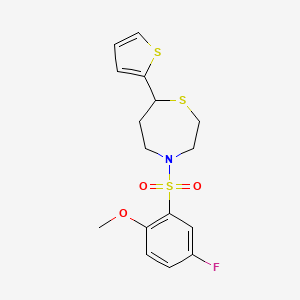
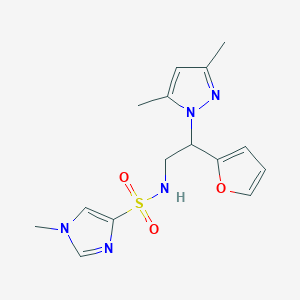
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
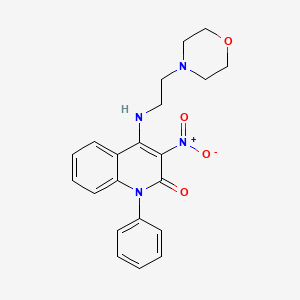
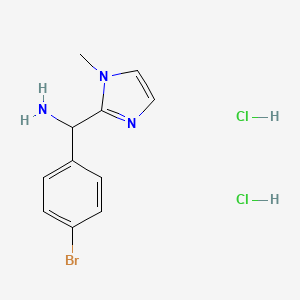
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
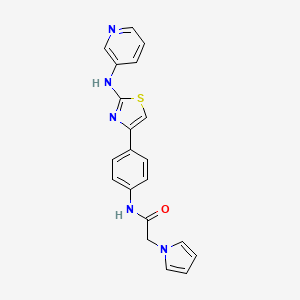
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)
![(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2843778.png)